DL-Valine

Übersicht

Beschreibung

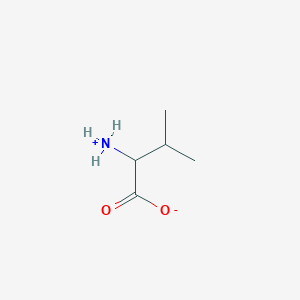

DL-Valine is a racemic mixture of the D- and L-forms of valine, an essential amino acid with the chemical formula C₅H₁₁NO₂. Valine is one of the twenty standard amino acids used by cells to synthesize proteins. It is classified as a branched-chain amino acid due to its aliphatic side chain. This compound is not naturally occurring and is synthesized for various industrial and research purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DL-Valine can be synthesized through several methods, including chemical synthesis and microbial fermentation. One common chemical synthesis route involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide, followed by hydrolysis to yield this compound. Another method involves the asymmetric hydrogenation of keto acids.

Industrial Production Methods: Microbial fermentation is a widely used method for the industrial production of this compound. This process involves the use of genetically engineered microorganisms, such as Escherichia coli, which are capable of converting glucose or other carbon sources into this compound. The fermentation process is optimized for high yield and purity, and the product is subsequently purified through crystallization and other separation techniques .

Analyse Chemischer Reaktionen

Oxidation Reactions

DL-Valine undergoes oxidation primarily at the α-carbon or side chain. Key pathways include:

Chemical Oxidation

- Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic/basic conditions.

- Products :

Enzymatic Oxidation

- D-Valine-specific oxidation : Cell-free extracts of Pseudomonas aeruginosa oxidize D-valine to 2-oxoisovalerate with 1:1 O₂ consumption .

Reduction Reactions

The amino group of this compound can be reduced to form amines:

- Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Products : 3-Methylbutylamine (via reductive amination).

Substitution Reactions

The carboxyl group participates in nucleophilic substitutions:

Esterification

- Conditions : Acid-catalyzed reaction with alcohols (e.g., ethanol) .

- Products : Valine ethyl ester (C₅H₁₁NO₂·C₂H₅OH) .

Amidation

- Reagents : Amines with coupling agents (e.g., carbodiimides).

- Products : Valinamide derivatives.

Biochemical Pathways

This compound is metabolized through distinct pathways depending on the enantiomer:

D-Valine Catabolism

L-Valine Catabolism

- Transamination : L-Valine transfers its amino group to α-ketoglutarate via branched-chain amino acid transaminase (BCAT), forming glutamate and α-ketoisovalerate .

- Key enzymes :

Asymmetric Hydrogenation

- Substrate : Keto acids (e.g., α-ketoisovalerate).

- Catalyst : Transition-metal complexes (e.g., Rh or Ru).

Comparative Reactivity of D- and L-Valine

Thermochemical Data

Reaction thermodynamics for this compound interactions (NIST WebBook ):

| Reaction | ΔrH° (kJ/mol) | Method |

|---|---|---|

| Na⁺ + this compound → (Na⁺- this compound) | 173 ± 13 | IMRE/CIDC |

| This compound protonation (gas phase) | 87.9 | PHPMS |

Adsorption Studies

This compound interacts with metal ferrocyanides (e.g., Pt/W-FC) via Langmuir adsorption :

Key Research Findings

- Enzymatic Resolution : HPLC using chiral mobile phases (L-proline/Cu²⁺) resolves this compound into enantiomers .

- Metabolic Byproducts : Valine degradation produces propionyl-CoA (glucogenic) and acetyl-CoA (ketogenic) .

- Pressure Effects : Crystal lattice parameters of this compound shift under high pressure, altering molecular conformations.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

DL-Valine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have demonstrated efficacy in treating several medical conditions.

- Antibiotics : this compound is utilized in the production of semi-synthetic antibiotics such as valnemulin, which is effective against bacterial infections in livestock. Valnemulin is derived from pleuromutilin and exhibits broad-spectrum activity against Gram-positive bacteria .

- Antitumor Agents : Compounds synthesized from this compound, such as actinomycin D, are used in cancer therapy. Actinomycin D is known for its ability to inhibit RNA synthesis in cancer cells, thereby exerting antitumor effects .

- Immune-Deficiency Treatments : Penicillamine, another derivative of this compound, is employed in treating conditions like rheumatoid arthritis and Wilson's disease due to its chelating properties .

Agricultural Applications

This compound is also applied in the agricultural sector, particularly in the formulation of pesticides.

- Pesticide Synthesis : Fluvalinate, a pyrethroid insecticide synthesized from this compound, is widely used due to its effectiveness against a variety of pests while exhibiting low toxicity to mammals . This makes it a preferred choice for agricultural applications.

Nutritional and Metabolic Research

Recent studies have explored the impact of this compound on metabolic health and nutrition.

- Adipogenesis and Inflammation : Research indicates that this compound can enhance adipogenesis and induce inflammation in lean mice. This effect was associated with alterations in gut microbiota composition and hepatic lipid deposition . The study highlighted that treatment with this compound led to increased villus height and crypt depth in the ileum, suggesting potential implications for gut health .

- Mitochondrial Function : this compound has been shown to improve mitochondrial function by enhancing oxidative phosphorylation and ATP production. It reduces oxidative stress by lowering reactive oxygen species levels during oxidative damage . This protective role against cellular damage underscores its importance as a nutritional supplement.

Microbial Preparation Techniques

The microbial preparation of this compound is gaining traction due to its environmental benefits and efficiency.

- Microbial Asymmetric Degradation : Various microbial processes have been developed for the production of this compound, including asymmetric degradation and stereoselective hydrolysis. These methods offer high stereo selectivity and milder reaction conditions compared to traditional chemical synthesis .

Table 1: Summary of this compound Derivatives and Their Applications

| Compound | Application | Field |

|---|---|---|

| Valnemulin | Antibiotic for livestock | Veterinary Medicine |

| Actinomycin D | Antitumor agent | Oncology |

| Fluvalinate | Insecticide | Agriculture |

| Penicillamine | Treatment for Wilson's disease | Pharmaceuticals |

Table 2: Effects of this compound on Metabolic Health

Wirkmechanismus

DL-Valine exerts its effects primarily through its role as a building block for protein synthesis. It is incorporated into proteins during translation, influencing protein structure and function. Additionally, this compound is involved in various metabolic pathways, including the synthesis of other amino acids and the regulation of nitrogen balance in the body .

Vergleich Mit ähnlichen Verbindungen

L-Valine: The naturally occurring form of valine, used exclusively in protein synthesis.

D-Valine: The enantiomer of L-Valine, not commonly found in nature but used in certain industrial applications.

Comparison:

Uniqueness: DL-Valine, being a racemic mixture, has different physicochemical properties compared to its individual enantiomers.

This compound’s versatility and unique properties make it a valuable compound in various fields, from industrial production to scientific research.

Biologische Aktivität

DL-Valine, a branched-chain amino acid (BCAA), plays a significant role in various biological processes. This article explores the biological activity of this compound, focusing on its metabolic functions, effects on health, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is one of the three branched-chain amino acids, alongside leucine and isoleucine. It is essential for protein synthesis and is involved in energy production, muscle metabolism, and the regulation of nitrogen balance in the body. The compound exists in two enantiomeric forms: D-valine and L-valine, with L-valine being the biologically active form.

Synthesis and Catabolism

This compound is synthesized from pyruvate through a multi-step enzymatic pathway involving several key enzymes:

- Acetohydroxy acid synthase (AHAS) : Catalyzes the first step in BCAA biosynthesis.

- Acetohydroxy acid isomeroreductase (AHAIR) : Converts acetohydroxy acid to 2-ketoisovalerate.

- Dihydroxy acid dehydratase (DHAD) : Converts 2-ketoisovalerate to 3-methyl-2-oxobutanoate.

- Transaminase B (TA) : Converts 3-methyl-2-oxobutanoate to L-valine using L-glutamate as an amino group donor.

Recent studies have demonstrated that manipulating these pathways can enhance L-valine production significantly. For instance, engineered strains of Corynebacterium glutamicum showed increased yields of L-valine under specific metabolic conditions, indicating the potential for biotechnological applications in amino acid production .

Bone Health

Research indicates that low circulating levels of valine are associated with a higher risk of hip fractures. A study utilizing data from the UK Biobank found that increased levels of circulating valine correlate with improved bone microstructure, highlighting its potential role in osteoporosis prevention . The hazard ratio for hip fractures per standard deviation increase in valine was found to be 0.79, suggesting a protective effect against bone fragility.

Mitochondrial Function and Oxidative Stress

This compound has been shown to improve mitochondrial function and protect against oxidative stress. In experimental models, valine treatment enhanced oxygen consumption rates and ATP generation while reducing reactive oxygen species (ROS) production during oxidative stress conditions . This suggests that valine may play a crucial role in maintaining cellular energy homeostasis and protecting against oxidative damage.

Lipid Metabolism

Recent studies have also explored the effects of this compound on lipid metabolism. In porcine intestinal epithelial cells (IPEC-J2), valine supplementation significantly increased triglyceride synthesis and the concentration of long-chain fatty acids . The metabolite 3-hydroxyisobutyrate (3-HIB), derived from valine metabolism, was identified as a key player in mediating these effects by upregulating proteins involved in fatty acid transport and triglyceride synthesis.

Case Study 1: Valine Supplementation in Athletes

A study involving athletes demonstrated that dietary supplementation with valine improved exercise performance and recovery times. Participants who received valine showed increased muscle protein synthesis rates compared to those on a placebo, suggesting its efficacy as a nutritional supplement for enhancing athletic performance.

Case Study 2: Valine and Neuroprotection

In neurodegenerative disease models, this compound exhibited neuroprotective effects by reducing neuronal apoptosis and improving mitochondrial function. These findings suggest potential therapeutic applications for valine in treating conditions such as Alzheimer's disease .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25609-85-2 | |

| Record name | L-Valine polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25609-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40883233 | |

| Record name | L-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Valine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Valine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes | |

| Record name | L-Valine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in common neutral solvents., Very slightly soluble in alcohol; insoluble in ether, Solubility in water at 0 °C: 83.4 g/L; at 25 °C: 88.5 g/L; at 50 °C: 96.2 g/L; at 65 °C: 102.4 g/L, In water, 5.85X10+4 mg/L at 25 °C, 58.5 mg/mL | |

| Record name | Valine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00161 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Valine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Valine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.23 g/cu cm at 25 °C | |

| Record name | L-Valine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Valine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

(Applies to Valine, Leucine and Isoleucine) This group of essential amino acids are identified as the branched-chain amino acids, BCAAs. Because this arrangement of carbon atoms cannot be made by humans, these amino acids are an essential element in the diet. The catabolism of all three compounds initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation. The catabolism of all three of these amino acids uses the same enzymes in the first two steps. The first step in each case is a transamination using a single BCAA aminotransferase, with a-ketoglutarate as amine acceptor. As a result, three different a-keto acids are produced and are oxidized using a common branched-chain a-keto acid dehydrogenase, yielding the three different CoA derivatives. Subsequently the metabolic pathways diverge, producing many intermediates. The principal product from valine is propionylCoA, the glucogenic precursor of succinyl-CoA. Isoleucine catabolism terminates with production of acetylCoA and propionylCoA; thus isoleucine is both glucogenic and ketogenic. Leucine gives rise to acetylCoA and acetoacetylCoA, and is thus classified as strictly ketogenic. There are a number of genetic diseases associated with faulty catabolism of the BCAAs. The most common defect is in the branched-chain a-keto acid dehydrogenase. Since there is only one dehydrogenase enzyme for all three amino acids, all three a-keto acids accumulate and are excreted in the urine. The disease is known as Maple syrup urine disease because of the characteristic odor of the urine in afflicted individuals. Mental retardation in these cases is extensive. Unfortunately, since these are essential amino acids, they cannot be heavily restricted in the diet; ultimately, the life of afflicted individuals is short and development is abnormal The main neurological problems are due to poor formation of myelin in the CNS., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/ | |

| Record name | Valine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00161 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Valine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Leaflets from water + alcohol, White, crystalline solid | |

CAS No. |

72-18-4 | |

| Record name | L-Valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00161 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | valine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Valine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG18B9YRS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Valine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Valine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

315 °C (closed capillary), MP: 315 °C with decomposition (D-Valine (natural isomer)), MP: 293 °C with decomposition (L-Valine), 295 - 300 °C | |

| Record name | Valine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00161 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Valine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Valine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.